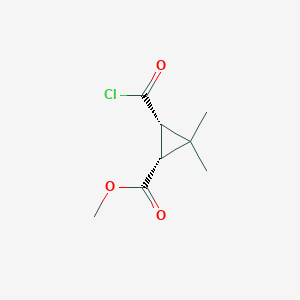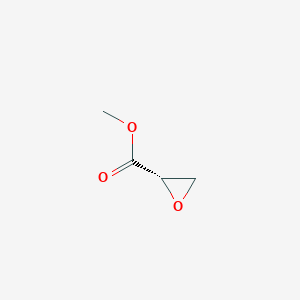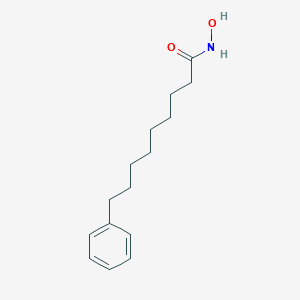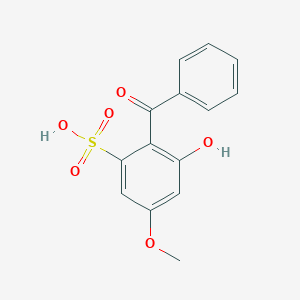
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid, also known as Bismuth Subsalicylate, is a chemical compound with a wide range of applications in scientific research. It is a white or yellowish powder that is insoluble in water but soluble in alcohol and alkaline solutions. Bismuth Subsalicylate is widely used in the pharmaceutical industry due to its antibacterial, anti-inflammatory, and antacid properties.
Mécanisme D'action
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate works by inhibiting the growth of bacteria in the gastrointestinal tract. It also has anti-inflammatory properties that help reduce inflammation and irritation in the gut. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate forms a protective layer on the lining of the stomach and intestines, which helps to reduce the symptoms of gastrointestinal disorders.
Effets Biochimiques Et Physiologiques
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a range of biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for inflammation and pain in the gut. It also increases the production of mucus, which helps to protect the lining of the stomach and intestines. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has been shown to have antibacterial properties, which help to reduce the growth of harmful bacteria in the gastrointestinal tract.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its low toxicity. It is relatively safe to use in laboratory experiments and has a low risk of causing adverse effects. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also cost-effective and easy to synthesize, making it an attractive choice for researchers. However, one of the limitations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is its insolubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate. One area of interest is the development of new formulations of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate that are more soluble in water. This would make it easier to administer in laboratory experiments and potentially expand its applications in the pharmaceutical industry. Another area of research is the investigation of the antibacterial properties of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its potential use in the treatment of antibiotic-resistant bacteria. Additionally, more research is needed to understand the mechanism of action of 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate and its effects on the gut microbiome.
Méthodes De Synthèse
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate can be synthesized by reacting 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid oxide or 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid nitrate with Salicylic acid in the presence of sulfuric acid. The reaction produces 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate as a white or yellowish powder. The synthesis method is relatively simple and cost-effective, making it a popular choice for research applications.
Applications De Recherche Scientifique
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate has a wide range of applications in scientific research. It is commonly used as a contrast agent in X-ray imaging and computed tomography (CT) scans. 2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid Subsalicylate is also used in the treatment of gastrointestinal disorders such as diarrhea, indigestion, and nausea. It is also used in the treatment of Helicobacter pylori infections and peptic ulcers.
Propriétés
Numéro CAS |
112501-13-0 |
|---|---|
Nom du produit |
2-Benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid |
Formule moléculaire |
C14H12O6S |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
2-benzoyl-3-hydroxy-5-methoxybenzenesulfonic acid |
InChI |
InChI=1S/C14H12O6S/c1-20-10-7-11(15)13(12(8-10)21(17,18)19)14(16)9-5-3-2-4-6-9/h2-8,15H,1H3,(H,17,18,19) |
Clé InChI |
NUHQZWZACMCISU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
SMILES canonique |
COC1=CC(=C(C(=C1)S(=O)(=O)O)C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



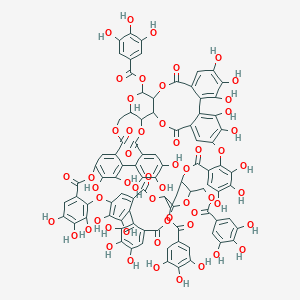
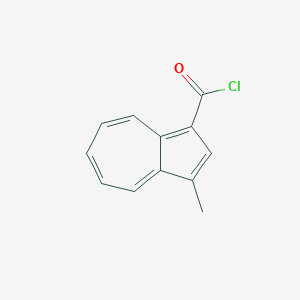
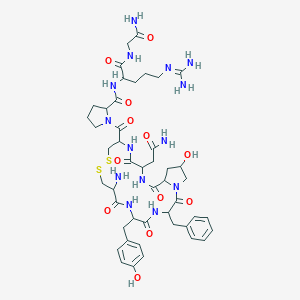
![Carbamic acid, ethyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothiazoly](/img/structure/B38193.png)
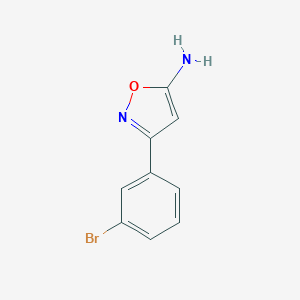
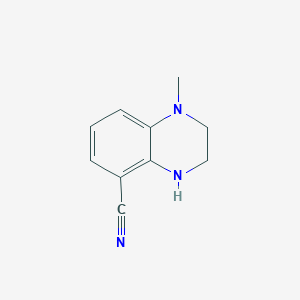
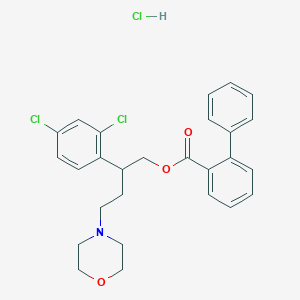
![t-butyl [(2Z)-4-chloro-2-buten-1-yl]carbamate](/img/structure/B38199.png)
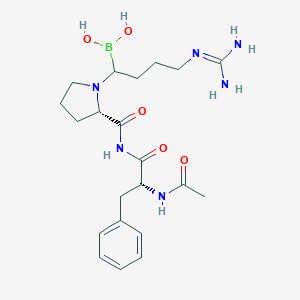
![1-[(2S)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone](/img/structure/B38204.png)
